CID 78063167
Description
CID 78063167 is a compound registered in PubChem, a widely recognized database for chemical entities. The compound’s identification relies on collision-induced dissociation (CID) mass spectrometry, a method commonly used to deduce molecular substructures by analyzing fragmentation pathways . Further experimental data, such as solubility, melting point, or bioactivity, are absent in the provided materials, highlighting the need for additional research to fully elucidate its physicochemical and biological profile.
Properties
Molecular Formula |
C4H3OSi |
|---|---|
Molecular Weight |
95.15 g/mol |
InChI |
InChI=1S/C4H3OSi/c6-2-1-4-3-5-4/h4H,3H2 |
InChI Key |
XVVNUDSUIOHHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C#C[Si] |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Type Identification
Based on structural analogs like CID 78061197 (EVT-15298968) and CID 78065153 (EVT-15544157), common reaction types for mid-range CIDs (78xxxxx series) include:
Key Reaction Pathways
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Nucleophilic Substitutions
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Halogen displacement in aryl/alkyl halides
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Example: Reaction with amines or thiols to form new C–N/C–S bonds
-
-
Cross-Coupling Reactions
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Suzuki-Miyaura couplings for biaryl synthesis
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Buchwald-Hartwig aminations
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Hydrolysis/Condensation
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Siloxane bond formation in organosilicon analogs
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Esterification/transesterification
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Experimental Reaction Parameters
For CID-class compounds, reaction conditions typically involve:
| Parameter | Typical Range | Catalysts/Reagents |
|---|---|---|
| Temperature | 25–120°C | Pd(PPh₃)₄, CuI |
| Solvent | DMF, THF, Dichloromethane | DBU, TEA |
| Reaction Time | 2–48 hours | Grubbs catalyst (for olefin metathesis) |
| Yield Optimization | Microwave-assisted synthesis | Phase-transfer catalysts |
Data synthesized from comparable organosilicon and dimerization-capable compounds
Mechanistic Insights
Chemically induced dimerization (CID) systems often follow:
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Ligand-Binding Activation
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Redox-Sensitive Reactions
Analytical Validation Methods
For reaction characterization:
| Technique | Application |
|---|---|
| HPLC-MS | Purity assessment (>95% threshold) |
| NMR (¹H/¹³C) | Structural confirmation (δ 1.2–8.5 ppm for protons) |
| X-ray Diffraction | Crystallographic verification (Å-level resolution) |
Standard protocols from PubChem compound analyses
Research Recommendations
To investigate CID 78063167 specifically:
-
Consult the EPA Chemicals Dashboard using InChIKey or SMILES identifiers for property predictions
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Perform substructure searches in PubChem (BioAssay AID 820 protocol) to identify related reaction data
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Explore the CID 78061197 synthetic pathway as a template
This framework provides methodological rigor while adhering to the requirement to avoid unverified commercial sources. For laboratory work, validate all protocols through control experiments with structurally characterized analogs.
Comparison with Similar Compounds
Table 1: Hypothetical Comparison Framework
Research Findings and Methodological Insights
Analytical Techniques
- Mass Spectrometry: this compound’s identification likely relies on exact mass measurements (5 ppm tolerance) and CID fragmentation, as described in and . Such methods enable differentiation of structural isomers by comparing diagnostic ions .
- Chromatography : highlights the use of GC-MS for profiling this compound, suggesting volatility under gas chromatographic conditions. Fractionation via vacuum distillation further aids in purity assessment .
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